molecular formula C8H12D2O B1165008 4-Octen-1-al - 4,5-d2

4-Octen-1-al - 4,5-d2

Cat. No.: B1165008
M. Wt: 128.208
Attention: For research use only. Not for human or veterinary use.
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Description

4-Octen-1-al-4,5-d2 is a deuterated derivative of 4-octen-1-al, an α,β-unsaturated aldehyde with a double bond between carbons 4 and 4. The deuterium atoms at positions 4 and 5 replace hydrogen, altering its physical and chemical properties. This compound is of interest in studying isotope effects, reaction mechanisms, and as a labeled standard in analytical chemistry (e.g., GC-MS).

Properties

Molecular Formula

C8H12D2O

Molecular Weight

128.208

Purity

95% min.

Synonyms

4-Octen-1-al-4,5-d2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Analogues

Key deuterated compounds for comparison include:

Compound Name Structure Type Deuterium Positions Molecular Weight Key Isotope Effect (kH/kD) Applications/Findings
2,2'-Dibromo-4,4'-dicarboxybiphenyl-5-d2 Biphenyl 6,6' (equivalent to 4,5 in linear chain) N/A 0.877 ± 0.024 (253 K) Inverse CKIE due to ZPE/enthalpic dominance
(Z)-4-Octen-1-ol Unsaturated alcohol None 128.2120 N/A GC-MS standard; structural analog to aldehyde
1,2-Dimethoxybenzene-4,5-d2 Aromatic ether 4,5 140.17 N/A Isotope labeling for mechanistic studies
4,6-Dinitro-2-methylphenol-3,5-d2 Nitrophenol 3,5 200.14 N/A Stability and reactivity studies

Key Observations:

  • Isotope Effects: The biphenyl compound () exhibits an inverse kinetic isotope effect (kH/kD < 1), driven by zero-point energy (ZPE) reduction and enthalpic dominance . For 4-Octen-1-al-4,5-d2, similar inverse effects are plausible if deuterium is near the reactive aldehyde group, stabilizing the transition state.
  • Molecular Weight Impact: Deuterium increases molecular weight by ~2 atomic mass units (AMU) per substitution. For example, 1,2-Dimethoxybenzene-4,5-d2 (MW 140.17) is ~2 AMU heavier than its non-deuterated form . This property is critical for mass spectrometry differentiation.
  • Analytical Utility: (Z)-4-Octen-1-ol () is used in GC-MS with non-polar columns . The aldehyde analog, 4-Octen-1-al-4,5-d2, could serve similarly as a labeled internal standard, leveraging its distinct retention time and fragmentation pattern.

Reactivity and Stability

  • α,β-Unsaturated Aldehydes vs. Alcohols: The aldehyde group in 4-Octen-1-al-4,5-d2 confers higher electrophilicity compared to (Z)-4-Octen-1-ol, making it more reactive in conjugate additions. Deuterium at the double bond may slow reactions involving hydrogen abstraction or radical intermediates.
  • Deuterium Stabilization: In biphenyl systems (), deuterium substitution marginally reduces activation enthalpy (ΔH‡) . For 4-Octen-1-al-4,5-d2, this could translate to altered thermal stability or catalytic behavior.

Research Findings and Data Analysis

Kinetic Isotope Effects (KIE)

  • Inverse KIE in Biphenyl Systems: The biphenyl-5-d2 compound () shows kH/kD = 0.877, attributed to dominant ZPE effects overriding entropic contributions . A similar inverse KIE is expected for 4-Octen-1-al-4,5-d2 in reactions where deuterium affects the transition state (e.g., cycloadditions).
  • Contrast with Normal KIE: In C-H bond-breaking reactions (e.g., oxidations), normal KIE (kH/kD > 1) would dominate. The aldehyde’s reactivity profile must be contextualized based on reaction type.

Spectroscopic and Chromatographic Behavior

  • GC-MS Differentiation: Like (Z)-4-Octen-1-ol (), the deuterated aldehyde would exhibit a distinct retention index (RI) and mass shift (e.g., m/z +2 for molecular ion) .
  • NMR Shifts: Deuterium at positions 4 and 5 would suppress corresponding ¹H NMR signals, aiding structural verification.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 4-Octen-1-al - 4,5-d2 with high isotopic purity?

  • Methodological Answer : Deuteration typically involves catalytic exchange reactions or labeled precursor synthesis. For example, deuterium gas (D₂) or deuterated solvents (e.g., D₂O) can introduce isotopic labels at specific positions. Purification via column chromatography or distillation ensures isotopic purity (>98 atom% D). Analytical validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical to confirm labeling efficiency and positional specificity .

Q. How should researchers validate spectral data (NMR/MS) for this compound against theoretical predictions?

  • Methodological Answer : Compare experimental spectra with computational simulations (e.g., density functional theory for NMR chemical shifts) and reference databases like NIST Chemistry WebBook. Discrepancies may arise from solvent effects, temperature, or isotopic impurities. Calibrate instruments using deuterated standards (e.g., TMS-d⁴ for NMR) and document uncertainties in peak assignments .

Q. What experimental controls are essential when studying the stability of this compound under varying storage conditions?

  • Methodological Answer : Use inert atmospheres (argon/glovebox) to prevent oxidation. Monitor degradation via gas chromatography (GC) or high-performance liquid chromatography (HPLC) at regular intervals. Include non-deuterated analogs as controls to isolate isotopic effects. Statistical tools (e.g., ANOVA) can quantify differences in decomposition rates .

Advanced Research Questions

Q. How does deuterium substitution at the 4,5 positions influence the compound’s reactivity in catalytic hydrogenation?

  • Methodological Answer : Investigate kinetic isotope effects (KIE) by comparing reaction rates between deuterated and non-deuterated analogs. Use isotopically labeled substrates in batch reactors under controlled conditions (pressure, temperature). Analyze products via GC-MS to track deuterium retention. Theoretical modeling (e.g., transition state theory) can explain observed KIEs .

Q. What strategies resolve contradictions in reported reaction yields for this compound in cross-coupling reactions?

  • Methodological Answer : Systematically test variables (catalyst loading, solvent polarity, temperature) using design-of-experiments (DoE) frameworks. Replicate published protocols with strict adherence to reagent purity and equipment calibration. Publish negative results to clarify reproducibility challenges. Meta-analyses of existing data can identify outliers or methodological biases .

Q. How can researchers design isotopic tracing studies to track this compound in metabolic pathways?

  • Methodological Answer : Administer the deuterated compound to in vitro cell cultures or model organisms. Use liquid chromatography-tandem MS (LC-MS/MS) to detect deuterium-labeled metabolites. Control for natural isotopic abundance by analyzing background spectra in untreated samples. Data normalization against internal standards (e.g., stable isotope-labeled analogs) ensures accuracy .

Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing variability in deuterium incorporation efficiency?

  • Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use multivariate regression to correlate synthesis parameters (e.g., reaction time, catalyst type) with isotopic purity. Report confidence intervals and effect sizes to contextualize practical significance .

Q. How should researchers address ethical and transparency challenges when sharing spectral data for this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv. Annotate metadata with synthesis conditions and instrument settings. Use Creative Commons licenses to balance open access with intellectual property concerns .

Tables for Reference

Parameter Recommended Method Validation Tool
Isotopic PurityMass Spectrometry (MS)NIST Standard Reference Data
Positional Deuteration¹H/²H NMRComputational Simulations
Stability Under StorageAccelerated Aging StudiesGC/HPLC with Controls

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